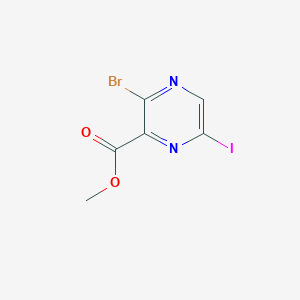

![molecular formula C11H14FN3O B2418031 3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2200610-68-8](/img/structure/B2418031.png)

3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

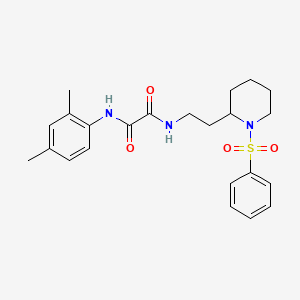

The synthesis of compounds similar to “3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” has been a topic of interest in the field of organic chemistry . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Molecular Structure Analysis

The molecular structure of “3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” includes a fluoropyrimidinyl group attached to an azabicyclo[2.2.2]octane ring via an oxygen atom. The exact structural details and conformational properties would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” are not detailed in the search results. The compound’s molecular formula is C11H14FN3O, and its molecular weight is 223.251. Additional properties such as melting point, boiling point, solubility, and spectral data would need to be determined experimentally.Applications De Recherche Scientifique

-

Synthesis of Fluorinated Pyridines

- Application : Fluoropyridines are used in the synthesis of various biologically active compounds. They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

- Methods : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .

- Results : The introduction of fluorine atoms into lead structures has led to the development of new agricultural products with improved physical, biological, and environmental properties .

-

- Application : The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods : The review investigates the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds .

- Results : Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Synthesis of F18 Substituted Pyridines for Local Radiotherapy of Cancer

-

Synthesis of Fluorinated Agricultural Products

- Application : Fluoropyridines are used in the synthesis of new agricultural products with improved physical, biological, and environmental properties .

- Methods : The methods of synthesis of fluoropyridines are presented .

- Results : The introduction of fluorine atoms into lead structures has led to the development of new agricultural products .

-

Synthesis of Biologically Active Compounds

- Application : Pyrrolidine is used in the synthesis of biologically active compounds for the treatment of human diseases .

- Methods : The review investigates the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds .

- Results : Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

-

Synthesis of F18 Substituted Pyridines for Local Radiotherapy of Cancer

-

Synthesis of Fluorinated Agricultural Products

- Application : Fluoropyridines are used in the synthesis of new agricultural products with improved physical, biological, and environmental properties .

- Methods : The methods of synthesis of fluoropyridines are presented .

- Results : The introduction of fluorine atoms into lead structures has led to the development of new agricultural products .

-

Synthesis of Biologically Active Compounds

- Application : Pyrrolidine is used in the synthesis of biologically active compounds for the treatment of human diseases .

- Methods : The review investigates the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds .

- Results : Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Orientations Futures

The future directions for research on “3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” could include further exploration of its synthesis, structural analysis, reactivity, and potential biological activity. Given its structural similarity to tropane alkaloids, it might be of interest in the development of new pharmaceuticals or biological probes .

Propriétés

IUPAC Name |

3-(5-fluoropyrimidin-2-yl)oxy-1-azabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O/c12-9-5-13-11(14-6-9)16-10-7-15-3-1-8(10)2-4-15/h5-6,8,10H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWRMSJHOAGMQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2417951.png)

![12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene](/img/structure/B2417952.png)

![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2417954.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2417961.png)

![4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide](/img/structure/B2417964.png)

![(E)-2,6-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417971.png)